2-Chloro-1-[1-(2-methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone
Overview
Description
2-Chloro-1-[1-(2-methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a chloro group, a methoxy-ethyl group, and a dimethyl-pyrrole moiety. Pyrrole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[1-(2-methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient and consistent production of the compound. Safety measures are also implemented to handle the reactive intermediates and by-products generated during the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[1-(2-methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents are utilized.
Major Products Formed
Nucleophilic substitution: Substituted pyrrole derivatives with various functional groups.
Oxidation: Ketones or carboxylic acids depending on the extent of oxidation.
Reduction: Alcohols derived from the reduction of the carbonyl group.
Scientific Research Applications
2-Chloro-1-[1-(2-methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules and natural products.
Materials Science: Pyrrole derivatives are employed in the development of conductive polymers and advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[1-(2-methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The pyrrole moiety can engage in π-π interactions with aromatic systems, influencing the compound’s binding affinity and selectivity towards biological targets. Additionally, the methoxy-ethyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-[1-(2-hydroxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone
- 2-Chloro-1-[1-(2-ethoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone
- 2-Chloro-1-[1-(2-methyl-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone
Uniqueness
2-Chloro-1-[1-(2-methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone is unique due to the presence of the methoxy-ethyl group, which imparts distinct physicochemical properties such as increased solubility and enhanced reactivity. This makes the compound a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.
Properties
IUPAC Name |
2-chloro-1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c1-8-6-10(11(14)7-12)9(2)13(8)4-5-15-3/h6H,4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJXKSAZKQXABB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368299 | |
Record name | 2-Chloro-1-[1-(2-methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
379241-47-1 | |
Record name | 2-Chloro-1-[1-(2-methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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